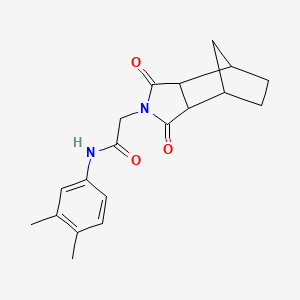![molecular formula C21H28N2O3S B11593391 (5Z)-3-cyclohexyl-5-[(2,4-diethoxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11593391.png)
(5Z)-3-cyclohexyl-5-[(2,4-diethoxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-3-cyclohexyl-5-[(2,4-diethoxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one is a complex organic compound with a unique structure that includes a cyclohexyl group, a diethoxyphenyl group, and a sulfanylideneimidazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-cyclohexyl-5-[(2,4-diethoxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the imidazolidinone core: This can be achieved through the reaction of a suitable amine with a carbonyl compound under acidic or basic conditions.
Introduction of the sulfanylidene group: This step involves the reaction of the imidazolidinone intermediate with a sulfur-containing reagent, such as thiourea or a thiol, under appropriate conditions.
Attachment of the cyclohexyl group: This can be done through a nucleophilic substitution reaction, where the imidazolidinone intermediate reacts with a cyclohexyl halide.
Formation of the diethoxyphenylmethylidene group: This step involves the reaction of the intermediate with a diethoxyphenyl aldehyde or ketone under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-cyclohexyl-5-[(2,4-diethoxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazolidinone core can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: The diethoxyphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitro derivatives, halogenated derivatives
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: The compound may find use in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of (5Z)-3-cyclohexyl-5-[(2,4-diethoxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The sulfanylidene group could play a role in binding to metal ions or other biomolecules, while the diethoxyphenyl group might interact with hydrophobic regions of proteins or cell membranes.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-3-cyclohexyl-5-[(2,4-dimethoxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one
- (5Z)-3-cyclohexyl-5-[(2,4-dihydroxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one
Uniqueness
(5Z)-3-cyclohexyl-5-[(2,4-diethoxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one is unique due to the presence of the diethoxyphenyl group, which can influence its chemical reactivity and biological activity. The combination of the cyclohexyl group and the sulfanylideneimidazolidinone core also contributes to its distinct properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H28N2O3S |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
(5Z)-3-cyclohexyl-5-[(2,4-diethoxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C21H28N2O3S/c1-4-25-17-12-11-15(19(14-17)26-5-2)13-18-20(24)23(21(27)22(18)3)16-9-7-6-8-10-16/h11-14,16H,4-10H2,1-3H3/b18-13- |
InChI Key |
DFNOBMSSDQFRSY-AQTBWJFISA-N |
Isomeric SMILES |
CCOC1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=S)N2C)C3CCCCC3)OCC |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C=C2C(=O)N(C(=S)N2C)C3CCCCC3)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![((5Z)-4-Oxo-5-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-3-YL)acetic acid](/img/structure/B11593318.png)
![(5Z)-5-{[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(thiophen-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11593323.png)
![4-[(4-hydroxy-3-methoxy-5-nitrophenyl)(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-ol](/img/structure/B11593324.png)
![(5Z)-3-cyclohexyl-5-{[1-(3-fluorobenzyl)-1H-indol-3-yl]methylidene}-2-thioxoimidazolidin-4-one](/img/structure/B11593331.png)
![benzyl 5-(3-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11593336.png)
![3-(4-Methylphenyl)-5-[(2,3,5-trimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B11593339.png)
![2-Amino-4-{4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl}-7-hydroxy-4H-chromene-3-carbonitrile](/img/structure/B11593354.png)


![1-(3-Chlorobenzyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B11593358.png)
![6-amino-8-(5-bromo-2-ethoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B11593359.png)
![6-[2-(naphthalen-2-yloxy)ethyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B11593362.png)
![(5Z)-5-({3-Chloro-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl}methylidene)-3-propyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11593371.png)
![1-[3-(ethylsulfanyl)-6-[4-(prop-2-en-1-yloxy)phenyl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B11593378.png)
